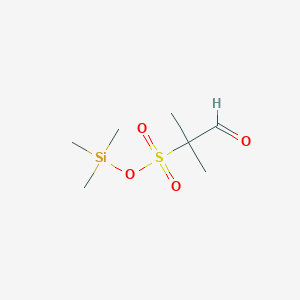
5,10-Pentacosanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10-Pentacosanediol is an organic compound with the molecular formula C25H52O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 25-carbon atom chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Pentacosanediol typically involves the reduction of corresponding diketones or the hydrolysis of esters. One common method is the hydrogenation of 5,10-Pentacosanedione using a suitable catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
C25H50O2+H2→C25H52O2
Industrial Production Methods
Industrial production of this compound may involve the esterification of long-chain fatty acids followed by hydrogenation. This method is advantageous as it allows for the large-scale production of the compound with high purity. The reaction conditions typically include the use of a metal catalyst such as palladium or platinum and high-pressure hydrogen gas.
化学反応の分析
Types of Reactions
5,10-Pentacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5,10-Pentacosanedione or 5,10-Pentacosanoic acid.
Reduction: Formation of pentacosane.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
5,10-Pentacosanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 5,10-Pentacosanediol involves its interaction with cellular membranes and enzymes. The hydroxyl groups allow it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism.
類似化合物との比較
Similar Compounds
Pentacosane: A hydrocarbon with a similar carbon chain length but lacking hydroxyl groups.
1,5-Pentanediol: A shorter-chain diol with similar chemical properties.
Erythro-6,8-Pentacosanediol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Uniqueness
5,10-Pentacosanediol is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity compared to other long-chain diols and hydrocarbons.
特性
CAS番号 |
73427-17-5 |
|---|---|
分子式 |
C25H52O2 |
分子量 |
384.7 g/mol |
IUPAC名 |
pentacosane-5,10-diol |
InChI |
InChI=1S/C25H52O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-21-25(27)23-19-18-22-24(26)20-6-4-2/h24-27H,3-23H2,1-2H3 |
InChIキー |
ZKQFDHCFWFWGER-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(CCCCC(CCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


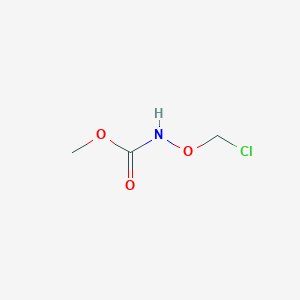
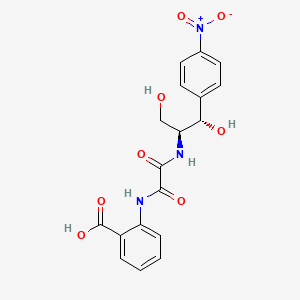
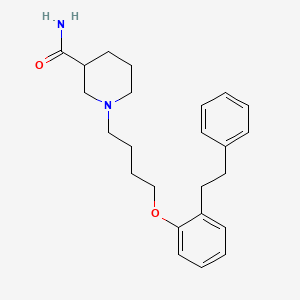
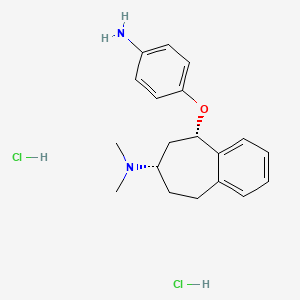
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)
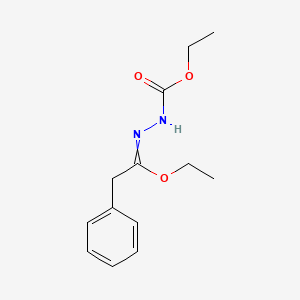
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
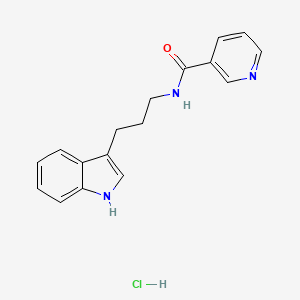
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
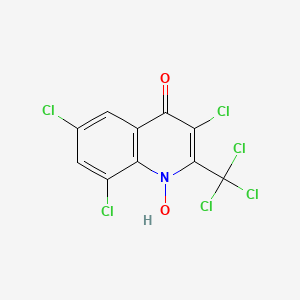
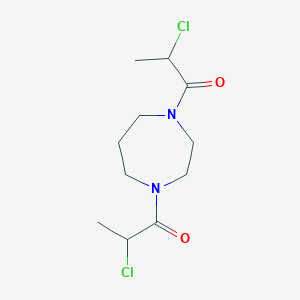
acetaldehyde](/img/structure/B14452501.png)
